molecular formula C12H13NO B2992285 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 89169-57-3

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B2992285
CAS RN: 89169-57-3
M. Wt: 187.242
InChI Key: HONJGUSMTAVGKM-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is stored at room temperature and is available in powder form .


Synthesis Analysis

A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which could potentially include 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole . This procedure is based on a Fischer indolisation–indole N-alkylation sequence . It is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The InChI code for 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is 1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 .


Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation processes are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .


Physical And Chemical Properties Analysis

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a powder that is stored at room temperature . The melting point is 126-127 degrees Celsius .

Safety and Hazards

The safety information for 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole includes several precautionary statements. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is recommended . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONJGUSMTAVGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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